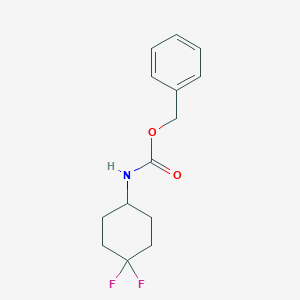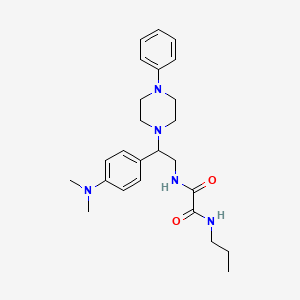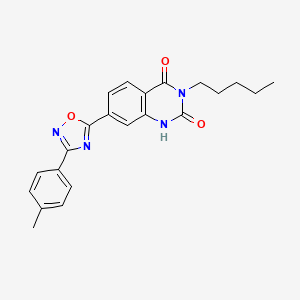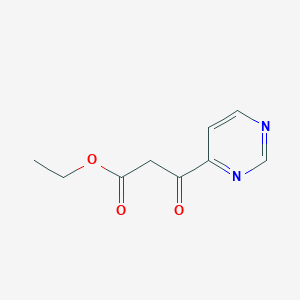
3-Oxo-3-(pyrimidin-4-yl)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of propanoate, featuring a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Applications De Recherche Scientifique
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates for industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate typically involves the Claisen condensation reaction. This reaction is carried out by reacting ethyl acetoacetate with a pyrimidine derivative in the presence of a strong base such as sodium ethoxide or lithium hexamethyldisilazane in tetrahydrofuran at low temperatures (around -40°C) under an inert atmosphere . The reaction mixture is then quenched with acetic acid and basified using sodium bicarbonate solution. The product is extracted with ethyl acetate, washed with water and brine solution, and dried over sodium sulfate .
Industrial Production Methods
Industrial production methods for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps, including extraction and drying, are also scaled up using industrial equipment such as centrifuges and rotary evaporators.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Condensation: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Condensation: Aldehydes or ketones can be used in condensation reactions under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: β-dicarbonyl compounds or other larger molecules.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical properties and biological activities.
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: Similar to the above compound but with the nitrogen atom in a different position on the pyridine ring.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Another isomer with the nitrogen atom in the 2-position of the pyridine ring.
The uniqueness of Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate lies in its pyrimidine ring, which provides distinct chemical reactivity and potential biological activities compared to its pyridine analogs.
Propriétés
IUPAC Name |
ethyl 3-oxo-3-pyrimidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUUQSUGJLZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
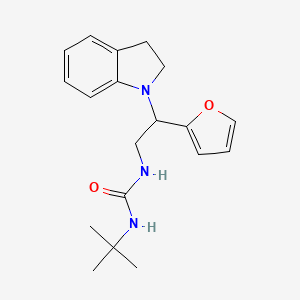



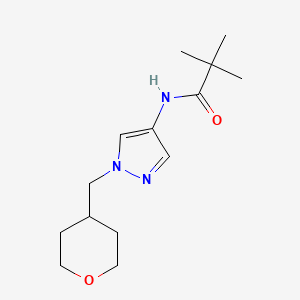
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2383618.png)

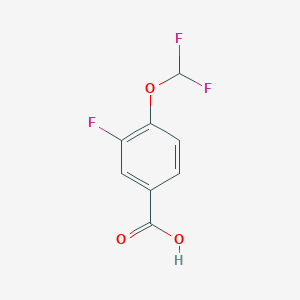
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)
